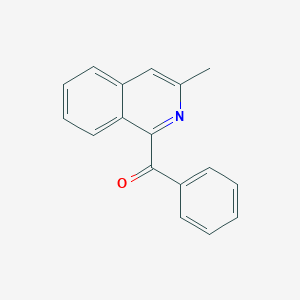
1-Benzoyl-3-methylisoquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Benzoyl-3-methylisoquinoline is a useful research compound. Its molecular formula is C17H13NO and its molecular weight is 247.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Pharmacological Properties
1-Benzoyl-3-methylisoquinoline exhibits a range of pharmacological activities, making it a candidate for drug development. Key properties include:
- Anticancer Activity : Research indicates that compounds with isoquinoline structures can inhibit tumor cell proliferation. For instance, derivatives of isoquinoline have shown promising results in vitro against various cancer cell lines, suggesting their potential as anticancer agents .
- Antidiabetic Effects : Similar compounds have demonstrated the ability to enhance insulin sensitivity and reduce blood glucose levels in animal models. This suggests that this compound may have antidiabetic properties worth exploring .
- Anti-inflammatory Properties : Preliminary studies indicate that this compound can reduce pro-inflammatory cytokine production, which may be beneficial in treating chronic inflammatory diseases .
Case Studies
Several studies have documented the applications and effectiveness of this compound and its derivatives:
- Study on Anticancer Activity : A study evaluated the anticancer potential of isoquinoline derivatives against HeLa and MCF-7 cell lines. Compounds were tested using the CCK8 assay, revealing significant cytotoxic effects with IC50 values indicating strong anti-tumor activity .
- Antidiabetic Research : In an animal model study, administration of isoquinoline derivatives led to improved insulin sensitivity and reduced systemic inflammation markers. This research underscores the compound's potential as a therapeutic agent for diabetes management .
- Neuroprotective Studies : Isoquinoline derivatives have been investigated for their neuroprotective effects, particularly in models of neurodegenerative diseases complicated by depression. These studies focus on their ability to inhibit enzymes like monoamine oxidase (MAO), which are implicated in mood regulation .
Summary of Biological Activities
The following table summarizes the biological activities associated with this compound:
Propriétés
Formule moléculaire |
C17H13NO |
|---|---|
Poids moléculaire |
247.29 g/mol |
Nom IUPAC |
(3-methylisoquinolin-1-yl)-phenylmethanone |
InChI |
InChI=1S/C17H13NO/c1-12-11-14-9-5-6-10-15(14)16(18-12)17(19)13-7-3-2-4-8-13/h2-11H,1H3 |
Clé InChI |
WQUITOVMXGKZIH-UHFFFAOYSA-N |
SMILES |
CC1=CC2=CC=CC=C2C(=N1)C(=O)C3=CC=CC=C3 |
SMILES canonique |
CC1=CC2=CC=CC=C2C(=N1)C(=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















